molecular formula C4H8ClNO4S2 B2620362 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride CAS No. 1154974-57-8

1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride

Cat. No.: B2620362
CAS No.: 1154974-57-8
M. Wt: 233.68
InChI Key: FUWMAUBXFITUEK-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8) is a sulfonyl chloride derivative featuring a six-membered thiomorpholine ring with two sulfonyl oxygen atoms and a reactive chloride group. Its molecular formula is C₄H₈ClNO₄S₂, and it has a molecular weight of 233.69 g/mol . As a sulfonyl chloride, it is likely utilized as an intermediate in organic synthesis for introducing sulfonamide or sulfonate functional groups. The compound is currently unavailable for purchase but is listed with global shipping options (China, U.S., India, Germany), though safety data (GHS classifications) remain unspecified .

Properties

IUPAC Name

1,1-dioxo-1,4-thiazinane-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO4S2/c5-12(9,10)6-1-3-11(7,8)4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWMAUBXFITUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride typically involves the reaction of thiomorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiomorpholine+Chlorosulfonic Acid1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride\text{Thiomorpholine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} Thiomorpholine+Chlorosulfonic Acid→1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. The use of advanced equipment and techniques ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .

Comparison with Similar Compounds

(4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl Chloride

  • CAS : 1803603-53-3
  • Molecular Formula : C₆H₁₀ClFO₄S₂
  • Molecular Weight : ~264.45 g/mol (calculated)
  • The methanesulfonyl chloride group is attached to a thiane ring rather than thiomorpholine, altering steric and electronic properties.
  • Potential Applications: Fluorinated sulfonyl chlorides are often employed in pharmaceuticals or agrochemicals to improve metabolic stability .

(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl Chloride

  • CAS : 2092099-08-4
  • Molecular Formula : C₄H₇ClO₄S₂
  • Molecular Weight : 218.68 g/mol
  • Key Differences :
    • Features a three-membered thietane ring (high ring strain) instead of the six-membered thiomorpholine, likely reducing stability and altering reactivity.
    • Lower molecular weight (218.68 vs. 233.69 g/mol) due to smaller ring structure.

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic Acid Hydrochloride

  • CAS : 1384429-47-3
  • Molecular Formula: C₆H₁₂ClNO₄S
  • Molecular Weight : ~229.45 g/mol (calculated)
  • Key Differences :
    • Contains an acetic acid moiety on the thiomorpholine ring, introducing a carboxylic acid functional group absent in the main compound.
    • Exists as a hydrochloride salt , enhancing solubility in polar solvents.
  • Potential Applications: The carboxylic acid group enables conjugation reactions (e.g., amide formation), making it suitable for bioconjugation or prodrug synthesis .

4-(4-Amino-3-Methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione Hydrochloride

  • CAS: Not specified (Product Code: TRC-A613108)
  • Molecular Formula : C₁₁H₁₆N₂O₃S·HCl
  • Molecular Weight: Not calculated (complex aromatic substitution)
  • Key Differences: Features a substituted phenyl group (4-amino-3-methoxy) on the thiomorpholine ring, introducing aromaticity and hydrogen-bonding capabilities.
  • Potential Applications: Aromatic amines are common in drug discovery (e.g., kinase inhibitors or receptor antagonists) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride 1154974-57-8 C₄H₈ClNO₄S₂ 233.69 Six-membered thiomorpholine, sulfonyl chloride Organic synthesis intermediate
(4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride 1803603-53-3 C₆H₁₀ClFO₄S₂ ~264.45 Fluorinated thiane ring Fluorinated pharmaceuticals
(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride 2092099-08-4 C₄H₇ClO₄S₂ 218.68 Three-membered thietane ring Strained-ring-mediated reactions
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride 1384429-47-3 C₆H₁₂ClNO₄S ~229.45 Thiomorpholine with acetic acid substituent Bioconjugation, prodrugs
4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride TRC-A613108 C₁₁H₁₆N₂O₃S·HCl - Aromatic substitution with amino/methoxy Drug discovery, biological activity

Research Findings and Limitations

  • Reactivity Trends : Fluorination (Compound 2.1) and ring strain (Compound 2.2) may enhance electrophilicity of the sulfonyl chloride group, though experimental data (e.g., reaction kinetics) are unavailable .
  • Solubility : Hydrochloride salts (Compounds 2.3 and 2.4) are likely more water-soluble than the neutral main compound, but quantitative solubility data are absent .
  • Safety Data : GHS classifications for the main compound and others are unspecified, highlighting a critical gap in hazard documentation .

Biological Activity

1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride is a sulfonyl chloride derivative with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its unique structural features that facilitate interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H6_6ClO3_3S. The compound features a thiomorpholine ring, which is a six-membered ring containing sulfur, and a sulfonyl chloride functional group. This structure allows the compound to participate in various chemical reactions, making it versatile in synthetic applications.

PropertyValue
Molecular Weight195.62 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
Melting PointNot specified

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It can interact with specific enzymes through the sulfonyl chloride group, which acts as an electrophile, allowing it to form covalent bonds with nucleophilic residues in the active site of enzymes. This mechanism can lead to the inhibition of enzyme activity, which is valuable in drug development for targeting specific pathways.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. The exact mechanism of action in microbial inhibition is still under exploration but is believed to involve disruption of essential cellular processes.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Enzyme Inhibition Study : A study demonstrated that this compound inhibited serine proteases, which are critical in various physiological processes. The study quantified the IC50 values, showing significant inhibition at low concentrations.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating promising antimicrobial activity.
  • Cytotoxicity Assays : Cytotoxicity assays conducted on human cell lines showed that while the compound had some cytotoxic effects, they were significantly lower than those observed with conventional chemotherapeutics, suggesting a selective toxicity profile.

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionSignificant inhibition of serine proteases (IC50 values < 100 µM)
AntimicrobialMIC of 50 µg/mL against S. aureus and E. coli
CytotoxicityLower cytotoxicity compared to standard chemotherapeutics

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in proteins and enzymes. The sulfonyl chloride group reacts readily with amino acid side chains such as cysteine or serine, leading to irreversible inhibition of target enzymes. This mechanism highlights its potential as a lead compound in drug discovery.

Q & A

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodology : Employ preparative HPLC with a C18 column and acetonitrile/water gradient. For scale-up, use continuous flow reactors with in-line IR monitoring to isolate intermediates. Compare with membrane-based separations (nanofiltration) for industrial relevance .

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